molecular formula C18H29N5O2S B2639790 5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872596-46-8

5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2639790
CAS No.: 872596-46-8
M. Wt: 379.52
InChI Key: JYSQSYRABPTUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a thioether group (-S-) and a diethylamino group (-N(C2H5)2), both attached to an ethyl group (-CH2CH2-), which is further connected to the pyrimidine ring. The pyrimidine ring is also substituted with an isobutyl group (-CH2CH(CH3)2) and two methyl groups (-CH3).


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thioether group might be susceptible to oxidation, and the amino group might participate in acid-base reactions. The pyrimidine ring could undergo electrophilic substitution reactions .

Scientific Research Applications

Biological Monitoring and Metabolism

Biological Monitoring of Pirimicarb Pirimicarb, a substance structurally related to the chemical compound , has its metabolism and exposure monitored through urine analysis. Metabolites such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), 2-methylamino-5,6-dimethyl-4-hydroxypyrimidine (MDHP), and 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP) are key indicators of exposure, showcasing the body's ability to process and eliminate such compounds (Hardt et al., 1999).

Pharmacokinetics and Tolerance of Antiulcer Compounds KW-5805, an antiulcer compound, demonstrated its pharmacokinetic profile and tolerance in human studies, providing insights into how similar compounds are absorbed, metabolized, and excreted by the body. The research highlighted the importance of understanding the metabolic pathways and tolerability of novel therapeutic agents (Uckert et al., 1989).

Neuroprotection and Disease Models

Neuroprotection in Parkinson's Disease Models Studies on caffeine and A2A adenosine receptor inactivation, through substances like SCH 58261 and KW-6002, suggest a potential avenue for neuroprotective effects against Parkinson's disease. This research may guide the development of similar compounds targeting neurological conditions (Chen et al., 2001).

Urinary Biomarkers and Disease Detection

Urinary Volatile Organic Compounds as Biomarkers Investigations into urinary volatile organic compounds (VOCs) offer a window into non-invasive disease detection methods. Studies identifying unique VOC profiles in conditions like renal cell carcinoma pave the way for further exploration into how similar chemical compounds might serve as diagnostic tools or indicators of disease states (Wang et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrimidine derivatives are known to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Future Directions

Future research could focus on exploring the biological activity of this compound and its derivatives, as well as optimizing its synthesis process. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could potentially be a valuable lead compound in drug discovery .

Properties

IUPAC Name

5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2S/c1-7-23(8-2)9-10-26-16-14-15(19-13(20-16)11-12(3)4)21(5)18(25)22(6)17(14)24/h12H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQSYRABPTUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.